4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
4-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOMIJRCTWMILJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646780 | |
| Record name | 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-85-4 | |
| Record name | 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation Reactions
Halogenation is a crucial step in the synthesis of this compound. The process generally involves:
Bromination : The introduction of bromine can be achieved using N-bromosuccinimide (NBS) in a solvent such as dichloromethane or acetonitrile under UV light or heat.
Iodination : Iodine can be introduced using iodine monochloride or N-iodosuccinimide (NIS), often in the presence of an acid catalyst like acetic acid to facilitate the reaction.
These halogenation steps can be performed sequentially to ensure that both bromine and iodine are incorporated into the pyrrolo-pyridine framework.
Cyclization Processes
Cyclization is another essential step in forming the pyrrolo structure. This can be accomplished through:
Condensation Reactions : Starting from appropriate pyridine derivatives, condensation with suitable electrophiles leads to the formation of the pyrrolo ring.
Metal-Catalyzed Reactions : Palladium-catalyzed cross-coupling reactions can also be employed to introduce substituents at specific positions on the pyrrole ring, enhancing the complexity of the final product.
Reaction Conditions
The reaction conditions for synthesizing this compound are critical for optimizing yield and purity. Key parameters include:
| Parameter | Conditions |
|---|---|
| Temperature | Typically 25–100 °C depending on the specific reaction |
| Solvent | Common solvents include dichloromethane, acetonitrile, and dioxane |
| Time | Reaction times can vary from several hours to overnight |
| Catalysts | Palladium-based catalysts for coupling reactions; Lewis acids for halogenation |
Purification Techniques
After synthesis, purification is necessary to isolate high-purity this compound. Common purification methods include:
Column Chromatography
Column chromatography using silica gel is frequently employed to separate desired products from unreacted starting materials and byproducts.
Recrystallization
Recrystallization from suitable solvents can further purify the compound by exploiting differences in solubility.
Research Findings
Recent studies have explored various synthetic methodologies for producing this compound with a focus on improving yields and reducing reaction times. For instance:
A study highlighted an optimized microwave-assisted method that significantly reduced reaction time while maintaining high yields.
Another research effort demonstrated the use of alternative halogenating agents that provided better selectivity and fewer side reactions compared to traditional methods.
Chemical Reactions Analysis
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like palladium catalysts and boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives, which are useful in further chemical transformations.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Applications
Mechanism of Action
Research indicates that 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine exhibits significant biological activity against various cancer cell lines. The compound's halogen substituents (bromine and iodine) enhance its ability to interact with biological targets, influencing its reactivity and binding affinity to enzymes and receptors involved in cancer pathways.
Case Studies
- Cytotoxicity Testing : In studies assessing the cytotoxic effects of related pyrrolo compounds, derivatives similar to this compound demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward noncancerous cells. This suggests a potential therapeutic window for selective targeting of cancer cells .
- In Vivo Studies : Further investigations into the compound's efficacy involved in vivo models where it was tested for its ability to inhibit tumor growth. Results indicated that the compound could effectively reduce tumor size in specific cancer models, highlighting its potential as an anticancer agent .
Antiviral Applications
Mechanism of Action
The compound has also been studied for its antiviral properties, particularly against HIV. The structural characteristics of this compound allow it to disrupt viral replication processes.
Case Studies
- HIV Inhibition : In vitro assays demonstrated that derivatives of this compound inhibited HIV replication with effective concentrations (EC50) below 10 µM. The most active derivatives showed significant promise in further development as antiviral agents due to their low cytotoxicity profiles .
- Binding Studies : Interaction studies revealed that the compound binds effectively to viral enzymes, suggesting a mechanism by which it could inhibit viral replication and provide a basis for further drug development targeting HIV .
Other Biological Activities
Beyond anticancer and antiviral applications, this compound has shown potential in other therapeutic areas:
Antidiabetic Activity
Compounds related to this structure have been investigated for their ability to enhance insulin sensitivity and glucose uptake in adipocytes. These findings suggest that modifications of the pyrrolo framework could lead to new treatments for diabetes by improving metabolic responses .
Synthesis and Development
The synthesis of this compound typically involves multi-step synthetic routes that can be optimized for yield and purity. Key methods include:
- Cyclization Reactions : Utilizing various cyclization techniques to form the bicyclic structure.
- Halogenation Steps : Introducing bromine and iodine substituents through electrophilic aromatic substitution reactions.
Summary Table of Applications
| Application Area | Mechanism | Notable Findings |
|---|---|---|
| Anticancer | Targeting cancer cell pathways | Moderate cytotoxicity against ovarian cancer; reduced tumor size in vivo |
| Antiviral | Inhibition of viral replication | Effective against HIV with EC50 < 10 µM |
| Antidiabetic | Enhancing insulin sensitivity | Improved glucose uptake in adipocytes |
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. For example, certain derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . The inhibition of these receptors can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Structural Isomers and Halogen Positioning
The position and type of halogen substituents significantly influence reactivity and applications. Key comparisons include:
Table 1: Structural Analogs of 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
Key Observations :
- Isomer Effects: The [3,2-c] isomers (e.g., 6-bromo derivatives) are synthesized via reductive cyclization or coupling reactions, while [2,3-b] isomers (e.g., 5-bromo-3-iodo derivatives) are optimized for ethynyl substitutions in Sonogashira reactions .
- Halogen Reactivity : Iodo substituents (e.g., position 3 in 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) exhibit higher reactivity in cross-coupling compared to bromo or chloro groups, enabling efficient functionalization .
Biological Activity
4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family, known for its diverse biological activities, particularly in medicinal chemistry. The compound's unique structure, characterized by the presence of both bromine and iodine substituents, enhances its potential as a therapeutic agent, especially in cancer treatment.
- Molecular Formula : CHBrI N
- Molecular Weight : ~322.93 g/mol
- Structural Features : The compound features a bicyclic structure with a pyrrole ring fused to a pyridine ring, which contributes to its biological activity.
The biological activity of this compound primarily involves:
- Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, notably breast cancer cells. It induces apoptosis and reduces cell migration and invasion capabilities, thereby limiting metastatic potential.
- Modulation of Cell Signaling Pathways : The compound affects cellular signaling pathways and gene expression, which are critical in cancer progression. It influences cellular metabolism and can alter the expression of genes involved in cell cycle regulation.
In Vitro Studies
In laboratory settings, this compound has shown:
- Stable Performance : Studies indicate that the compound remains stable under standard laboratory conditions, allowing for reliable results in both in vitro and in vivo experiments.
- Dose-dependent Effects : Research reveals that lower doses effectively inhibit cancer cell proliferation with minimal toxicity, highlighting its therapeutic potential.
Comparative Biological Activity
To better understand the effectiveness of this compound compared to related compounds, the following table summarizes key findings:
| Compound Name | Activity | Observed Effects |
|---|---|---|
| This compound | Anticancer | Induces apoptosis; inhibits migration |
| 4-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine | Moderate Anticancer | Less effective than iodine variant |
| 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | Similar Activity | Comparable effects on cell lines |
Case Studies
Several studies have investigated the biological effects of this compound:
- Breast Cancer Cell Lines : A study demonstrated that this compound significantly reduced proliferation rates in MDA-MB-231 breast cancer cells. It was observed that at concentrations as low as 10 µM, there was a marked decrease in cell viability over 48 hours.
- Mechanistic Insights : Another investigation focused on the compound's ability to induce apoptosis through caspase activation pathways. The study found that treatment with this compound led to increased levels of cleaved caspase-3 and PARP in treated cells compared to controls.
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicity studies:
Q & A
Basic: What are the optimal conditions for synthesizing 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine?
The synthesis typically involves halogenation or cross-coupling reactions. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (structurally similar) was synthesized via Sonogashira coupling using 5-bromo-3-iodo-pyrrolopyridine and phenylacetylene in the presence of a palladium catalyst. Key parameters include:
- Reagents : Pd(PPh₃)₄, K₂CO₃, and boronic acids or acetylenes.
- Solvent system : Dioxane/water mixtures for Suzuki couplings or THF for methylation.
- Purification : Silica gel chromatography with dichloromethane/ethyl acetate (90:10) .
Basic: How to confirm the structure using NMR spectroscopy?
¹H NMR is critical for structural validation. Key spectral features for related compounds include:
Advanced: How do bromo and iodo substituents influence cross-coupling reactivity?
Bromo and iodo groups exhibit differing reactivities:
- Iodo is more reactive in Sonogashira or Suzuki couplings due to lower bond dissociation energy.
- Bromo may require harsher conditions (e.g., higher temperatures or stronger bases).
For example, in , iodinated pyrrolopyridine reacted with phenylacetylene at 51% yield under mild conditions, while brominated analogs required optimized Pd catalysts .
Advanced: What strategies enable selective functionalization of bromo vs. iodo positions?
- Protecting groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to protect NH, directing reactivity to iodinated positions .
- Sequential coupling : Perform Stille coupling on iodo first, followed by Suzuki on bromo.
- Temperature control : Lower temperatures favor iodinated site reactivity .
Advanced: How to resolve contradictions in reaction yields for derivatives?
Yield discrepancies often arise from substituent electronic effects. For instance:
Basic: What purification methods are effective?
- Flash chromatography : Use silica gel with dichloromethane/ethyl acetate (90:10) for nitro-substituted derivatives .
- Recrystallization : Ethanol/water mixtures for crystalline products.
- HPLC : For high-purity requirements (>98%) .
Advanced: Can computational methods predict substituent effects on reactivity?
DFT calculations can model electronic effects:
- HOMO/LUMO analysis : Predicts sites for electrophilic/nucleophilic attack.
- NBO analysis : Quantifies hyperconjugative interactions influencing stability.
These methods guide synthetic planning for novel analogs .
Basic: What are its applications in medicinal chemistry?
The compound serves as a precursor for kinase inhibitors and anticancer agents. For example:
- 3,5-Disubstituted analogs showed activity against EGFR and VEGFR-2 .
- Nitro groups can be reduced to amines for further functionalization .
Advanced: How to mitigate competing pathways in multi-step syntheses?
- Stepwise protection : Methylate NH (NaH/MeI in THF) before nitration to prevent side reactions .
- Catalyst screening : Use PdCl₂(dppf) for chemoselective couplings.
- Kinetic monitoring : Quench aliquots to track intermediate formation .
Basic: What safety precautions are required?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
